3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
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Description
3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been synthesized via a one-pot three-component fusion reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
Given the compound’s structural similarity to other thiazolo[3,2-a]pyrimidines , it might affect similar biochemical pathways Thiazolo[3,2-a]pyrimidines are known to be involved in various biological activities, including antimicrobial, antiviral, and anticancer activities.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers , its effects are likely under investigation. More research is needed to describe the molecular and cellular effects of the compound’s action.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-18(22-26-20-7-4-14-24-23(20)29-22)5-3-6-19(15)25-21(27)13-10-16-8-11-17(28-2)12-9-16/h3-9,11-12,14H,10,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHFOVXRPPIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCC2=CC=C(C=C2)OC)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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